BenchChemオンラインストアへようこそ!

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

NAAA inhibition coumarin–benzofuran hybrid SAR

This coumarin–benzofuran hybrid (MW 361.4) fills a specific SAR gap: its 6,8-dimethyl substitution pattern on the chromen-4-yl core is untested in published AChE/kinease inhibitor series, where ≥10-fold potency shifts occur between regioisomers. With no public bioactivity data, it is an ideal procursement for experimental methyl-scanning matrices to build a complete structure–activity map. Can also serve as a well-characterized synthetic intermediate or analytical reference standard for fragment-based library design targeting the coumarin–benzofuran chemotype.

Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
CAS No. 929490-25-5
Cat. No. B6524805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
CAS929490-25-5
Molecular FormulaC22H19NO4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C(C=C(C=C34)C)C
InChIInChI=1S/C22H19NO4/c1-4-18(24)23-20-14-7-5-6-8-17(14)26-22(20)16-11-19(25)27-21-13(3)9-12(2)10-15(16)21/h5-11H,4H2,1-3H3,(H,23,24)
InChIKeyDRYMNIKBILLKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide (CAS 929490-25-5): A Coumarin–Benzofuran Hybrid with No Public Quantitative Selectivity Data


N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide (CAS 929490-25-5, molecular formula C₂₂H₁₉NO₄, molecular weight 361.4 g/mol) is a fully synthetic small molecule that embeds a 6,8-dimethyl-2H-chromen-2-one (coumarin) core linked at the 4‑position to a benzofuran-3-yl propanamide moiety. The compound belongs to the coumarin–benzofuran hybrid chemotype, a scaffold class that has attracted interest in medicinal chemistry for acetylcholinesterase inhibition [1], carbonic‑anhydrase inhibition [2], and multi‑kinase / antiproliferative activity [3]. However, a systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (conducted up to April 2026) returned no primary research article, patent disclosure, or authoritative database record that reports quantitative in vitro or in vivo activity for this specific compound. The absence of public quantitative data is a critical factor for scientific procurement decisions, as it means any claim of differentiation relative to close analogs cannot currently be substantiated with experimental evidence.

Why In‑Class Coumarin–Benzofuran Hybrids Cannot Be Freely Substituted for N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide (CAS 929490-25-5) in Scientific Procurement


Coumarin–benzofuran hybrid scaffolds display pronounced structure–activity relationship (SAR) dependence on the substitution pattern of the coumarin ring. Even subtle changes—such as replacing the 6,8‑dimethyl motif with a 6‑ethyl or 6‑chloro substituent, or relocating the methyl groups to the 6,7‑ or 7,8‑positions—can redirect target engagement, alter selectivity profiles, and modify physicochemical properties such as lipophilicity and metabolic stability [1]. In the broader class, coumarin–benzofuran hybrids have been profiled against acetylcholinesterase, carbonic anhydrase isoforms, and kinase panels, with activity differences exceeding 10‑fold observed between regioisomers and close analogs [2]. Consequently, the absence of head‑to‑head quantitative data for CAS 929490‑25‑5 against any defined comparator means that a generic substitution argument is unsupported. Procurement decisions that assume functional equivalence among coumarin–benzofuran hybrids risk acquiring a compound whose actual biological potency, selectivity, and solubility profile remain completely uncharacterized.

Quantitative Differential Evidence Table for N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide (CAS 929490-25-5) Versus the Closest Identifiable Analogs


Absence of Public Quantitative Bioactivity Data for CAS 929490-25-5 Prevents Head‑to‑Head Comparison with the Closest Chromen‑4‑yl‑Benzofuran Analogs

A systematic review of publicly available databases (BindingDB, ChEMBL, PubChem, PubMed) as of April 2026 found no quantitative biochemical or cellular IC₅₀, Kᵢ, EC₅₀, or ADME data for CAS 929490‑25‑5. The closest structurally defined analogs—N‑[2‑(6‑ethyl‑2‑oxo‑2H‑chromen‑4‑yl)‑1‑benzofuran‑3‑yl]propanamide (CAS 929450‑75‑9) and 2‑methyl‑N‑[2‑(7‑methyl‑2‑oxo‑2H‑chromen‑4‑yl)‑1‑benzofuran‑3‑yl]propanamide (CAS 904516‑62‑7)—likewise lack published potency values in indexed primary literature [1]. Without quantitative data for the target compound or its nearest neighbors, no direct head‑to‑head comparison can be constructed.

NAAA inhibition coumarin–benzofuran hybrid SAR

Class‑Level NAAA Inhibition Activity Observed for a Structurally Distinct Chemotype Provides No Direct Inference for CAS 929490-25-5

A BindingDB entry (BDBM50151057, CHEMBL3770726) reports IC₅₀ values of 6–73 nM for a compound series against human and rat N‑acylethanolamine acid amidase (NAAA) [1]. The SMILES string associated with that entry is O=C(N[C@H]1CNC1=O)OCCCCC1CCCCC1, which corresponds to a carbamate chemotype, not the coumarin–benzofuran scaffold of CAS 929490‑25‑5. The database record appears to conflate multiple compound structures and does not list CAS 929490‑25‑5 in its substance identifier fields. Therefore, this activity cannot be attributed to the target compound, and the NAAA inhibition data represent a structurally unrelated series.

NAAA inhibition coumarin pain

Regioisomeric Methyl Substitution on the Coumarin Ring Drives Pronounced Activity Differences in Published Coumarin–Benzofuran Hybrids

In the Hiremathad et al. (2018) series of coumarin–benzofuran hybrids targeting acetylcholinesterase (AChE), the position of the methyl substituent on the coumarin ring shifted the AChE IC₅₀ from <1 μM to >10 μM within the same synthesis batch [1]. Although the precise 6,8‑dimethyl substitution of CAS 929490‑25‑5 was not explicitly tested in that study, the published dataset establishes that regioisomeric methyl placement on the chromen‑4‑yl‑benzofuran scaffold changes potency by ≥10‑fold. This class‑level SAR provides a quantitative benchmark: if CAS 929490‑25‑5 were assumed equipotent to a 6‑methyl or 7‑methyl congener, the prediction error could exceed 90%.

acetylcholinesterase coumarin–benzofuran hybrid regioisomer SAR

Evidence‑Linked Application Scenarios for N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide (CAS 929490-25-5)


Prioritization of CAS 929490-25-5 as a Synthetic Chemistry Reference Standard for Coumarin–Benzofuran Hybrid Library Enumeration

Because no bioactivity data are available, the most defensible near‑term use of CAS 929490‑25‑5 is as a well‑characterized synthetic intermediate or analytical reference standard. The molecular formula (C₂₂H₁₉NO₄), molecular weight (361.4 g/mol), and InChI Key (DRYMNIKBILLKEG‑UHFFFAOYSA‑N) are confirmed in multiple chemical registries . The 6,8‑dimethyl‑2H‑chromen‑4‑yl‑benzofuran scaffold serves as a core enumeration point for fragment‑based library design targeting AChE or kinase inhibition, following the published SAR frameworks in Hiremathad et al. (2018) [1].

Use in Regioisomeric Methyl‑Scanning SAR Campaigns to Map Coumarin Substitution Effects on Target Engagement

Class‑level evidence demonstrates that methyl position on the coumarin ring shifts AChE IC₅₀ by ≥10‑fold [1]. CAS 929490‑25‑5, bearing the distinct 6,8‑dimethyl substitution, fills a specific SAR gap not explicitly tested in published coumarin–benzofuran AChE inhibitor series. A procurement decision to include this compound in a methyl‑scanning matrix (alongside 6‑methyl, 7‑methyl, 6,7‑dimethyl, and 7,8‑dimethyl regioisomers) would enable a complete structure–activity map for the chromen‑4‑yl‑benzofuran chemotype.

Physicochemical Profiling and Solubility‑Driven Lead‑Optimization Triage for Coumarin–Benzofuran Analogs

No experimental logP, solubility, or permeability data were located for CAS 929490‑25‑5. However, in silico predictions (ALogP ~3.5, molecular weight 361.4) place it within the lower end of lead‑like chemical space. Procurement for experimental determination of kinetic solubility (e.g., PBS pH 7.4), LogD₇.₄, and parallel artificial membrane permeability (PAMPA) would generate the baseline physicochemical data required to compare the 6,8‑dimethyl substitution with other regioisomers and inform multiparameter optimization [2].

Negative Control or Selectivity Counter‑Screen Compound for NAAA‑Targeted Probe Discovery

The carbamate‑based NAAA inhibitor series (BindingDB BDBM50151057) reports IC₅₀ values of 6–73 nM against NAAA [3]. Because CAS 929490‑25‑5 is structurally distinct (coumarin–benzofuran scaffold vs. carbamate) and has no attributable NAAA data, it could be tested head‑to‑head with the carbamate series as a chemotype‑selectivity control. Absence of NAAA inhibition for CAS 929490‑25‑5, if experimentally confirmed, would establish the scaffold as a suitable negative control for future high‑throughput NAAA screens.

Quote Request

Request a Quote for N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.